2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one
Descripción
Propiedades
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-5-phenylmethoxypyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c28-20-13-23(31-16-24(20)30-15-18-4-2-1-3-5-18)25(29)27-10-8-26(9-11-27)14-19-6-7-21-22(12-19)33-17-32-21/h1-7,12-13,16H,8-11,14-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYOIIGXISMQPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC(=O)C(=CO4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure comprising:
- A benzo[d][1,3]dioxole moiety, known for its diverse biological activities.
- A piperazine ring, which is often associated with pharmacological agents.
- A pyranone core that contributes to its chemical reactivity and biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of benzodioxoles showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT 116 (colon cancer) with IC50 values in the low micromolar range (2.593 µM for some derivatives) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzodioxole Derivative | MCF-7 | 2.593 |
| Benzodioxole Derivative | HCT 116 | 4.363 |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Studies have shown that benzodioxole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
3. Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes:
- It has been reported that similar compounds can act as inhibitors of α-amylase, which is crucial for carbohydrate metabolism. This property suggests potential applications in managing diabetes and obesity .
Case Study 1: Anticancer Efficacy
A study by researchers synthesized a series of benzodioxole derivatives and tested their anticancer activity against various cell lines. The most potent compound exhibited an IC50 value of 2.593 µM against MCF-7 cells, indicating strong anticancer potential.
Case Study 2: Antimicrobial Screening
In another investigation, a library of benzodioxole derivatives was screened for antimicrobial activity. Several compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents.
The biological activities of the compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Some studies suggest that these compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Modulation : The ability to inhibit enzymes like α-amylase indicates a mechanism that could be leveraged for therapeutic benefits in metabolic disorders.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the benzo[d][1,3]dioxol-5-ylmethyl-piperazine motif but differ in core structures and substituents, leading to distinct physicochemical and biological profiles:
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine Core Structure: Pyrimidine ring. Synthesis: Reaction of 2-(piperazin-1-yl)pyrimidine with piperonal (86% purity) . Spectral Data:
- $ ^1H $-NMR (CD$2$Cl$2$): Peaks for piperonylmethyl (δ 3.5–3.7 ppm) and pyrimidine protons (δ 8.3–8.5 ppm) .
- HRMS: [M + H]$^+$ calculated for C${17}$H${20}$N$4$O$2$: 313.1664; observed: 313.1658 .
HT-3: 4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-ylmethanone Core Structure: Benzothiophene sulfone. Key Substituents: Piperazine-carbonyl linkage to sulfone-modified benzothiophene. Synthesis: Coupling of 1-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine with 1,1-dioxidobenzo[b]thiophen-4-carboxylic acid (45% yield) . Properties: Lower yield suggests steric hindrance from the bulky sulfone group.
3-(4-Benzo[1,3]dioxol-5-yl-piperazine-1-carbonyl)-chromen-2-one
- Core Structure : Coumarin (chromen-2-one).
- Key Substituents : Piperazine-carbonyl group at position 3.
- Molecular Formula : C${20}$H${15}$N$2$O$5$ (CAS: 354545-87-2) .
- Applications : Coumarin derivatives often exhibit fluorescence and antimicrobial activity.
Ethyl 2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoacetate
- Core Structure : Ethyl oxoacetate.
- Key Substituents : Piperazine linked to an ester group.
- Molecular Formula : C${16}$H${20}$N$2$O$5$ (CAS: 349442-66-6) .
- Synthetic Utility : Intermediate for further functionalization via hydrolysis or amidation.
N-(2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-4-(3-guanidinopropoxy)phenyl)-6-guanidinohexanamide (8d) Core Structure: Guanidine-functionalized phenylhexanamide. Key Substituents: Dual guanidine groups and a piperazine-carbonyl linker. Molecular Formula: C${29}$H${43}$N$8$O$3$; HRMS: [M + H]$^+$ observed 551.3431 (calc. 551.3458) .
Data Table: Comparative Analysis
*Calculated molecular formula based on IUPAC name.
Research Findings and Discussion
- Synthetic Accessibility : Piperazine derivatives with electron-withdrawing groups (e.g., carbonyl) typically require coupling agents (e.g., EDC/HOBt) or multicomponent reactions . Higher yields (e.g., 86% for pyrimidine analog ) correlate with less steric hindrance compared to bulky substituents (e.g., HT-3, 45% yield ).
- Structural Impact on Properties: The pyranone core in the target compound may enhance hydrogen-bonding interactions compared to pyrimidine or coumarin analogs.
- Analytical Trends : HRMS and NMR data consistently confirm piperonylmethyl (δ ~3.5–3.7 ppm) and aromatic proton signatures (δ ~6.8–7.5 ppm) across analogs .
Métodos De Preparación
Cyclization of 1,3-Diketones
The pyranone ring is synthesized via acid-catalyzed cyclization of 1,3-diketones. For example, heating ethyl acetoacetate and benzaldehyde in acetic acid yields 5-phenyl-4H-pyran-4-one . Adapting this, 5-hydroxy-4H-pyran-4-one is prepared by cyclizing malonyl chloride with resorcinol under reflux (yield: 68%).
Chromone Derivatives as Precursors
Chromones (benzopyran-4-ones) serve as versatile intermediates. 5-Hydroxychromone undergoes selective functionalization at C-2 and C-5. For instance, 5-hydroxy-2-methyl-4H-chromen-4-one is brominated at C-2, followed by oxidation to introduce a carbonyl group.
Introduction of the C-5 Benzyloxy Group
Etherification Under Basic Conditions
5-Hydroxy-4H-pyran-4-one is treated with benzyl bromide in the presence of K₂CO₃ in DMF at 80°C for 6 h, yielding 5-(benzyloxy)-4H-pyran-4-one (85% yield).
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1 | BnBr, K₂CO₃, DMF, 80°C | 5-(Benzyloxy)-4H-pyran-4-one | 85% |
Mechanistic Insight : Deprotonation of the hydroxyl group by K₂CO₃ facilitates nucleophilic attack on benzyl bromide.
Functionalization at C-2: Piperazine-1-carbonyl Installation
Acylation via Carboxylic Acid Derivatives
The C-2 position is acylated using 4-(benzo[d]dioxol-5-ylmethyl)piperazine-1-carbonyl chloride . Synthesis of this acyl chloride involves:
Carbonylation :
Coupling to Pyranone :
Alternative Pathways and Optimization
One-Pot Sequential Alkylation-Acylation
A streamlined approach involves sequential reactions without isolating intermediates:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction time for the acylation step, improving yield to 80%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity.
Challenges and Mitigation Strategies
- Regioselectivity in Pyranone Functionalization :
- Piperazine Over-Alkylation :
- Acyl Chloride Stability :
Industrial-Scale Considerations
- Cost Efficiency : Benzyl bromide and piperazine are commercially available at scale.
- Green Chemistry : Replacement of THF with cyclopentyl methyl ether (CPME) reduces environmental impact.
Q & A
Q. What are the optimal synthetic routes for 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-5-(benzyloxy)-4H-pyran-4-one, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with functionalized piperazine and benzodioxole precursors. Key steps include:
- Coupling reactions : Piperazine derivatives are reacted with benzodioxole-containing aldehydes or ketones under anhydrous conditions (e.g., nitrogen atmosphere) using catalysts like EDCI/HOBt for amide bond formation .
- Protection-deprotection strategies : Benzyloxy groups are introduced via nucleophilic substitution, often requiring protecting groups for the pyranone oxygen to prevent side reactions .
- Purification : Intermediates are isolated using flash chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. Final purity is confirmed via HPLC (>95%) and NMR spectroscopy .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the benzodioxole (δ 5.9–6.1 ppm for methylene dioxy) and piperazine (δ 2.5–3.5 ppm for N-CH) moieties .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity, with retention times compared to standards .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 521.18) .
Q. What structural features influence its reactivity and stability?
- Benzodioxole moiety : Enhances metabolic stability but may participate in oxidative ring-opening under strong acidic/basic conditions .
- Piperazine carbonyl : Susceptible to hydrolysis at elevated temperatures (>80°C) or in aqueous acidic media (pH < 3) .
- Benzyloxy group : Prone to deprotection via hydrogenolysis (H, Pd/C) or acidolysis (HBr in acetic acid) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent variation : Replace the benzyloxy group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate electron density and receptor binding .
- Piperazine modifications : Introduce methyl or phenyl substituents on the piperazine nitrogen to enhance lipophilicity and blood-brain barrier penetration .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., FAAH for neuropathic pain) or cell-based models (e.g., anti-inflammatory IL-6 suppression) .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., varying IC values)?
- Standardized protocols : Use identical cell lines (e.g., HEK293 for FAAH assays) and buffer conditions (pH 7.4, 37°C) to minimize variability .
- Metabolic stability testing : Pre-incubate compounds with liver microsomes to account for cytochrome P450-mediated degradation differences .
- Control experiments : Include positive controls (e.g., URB597 for FAAH inhibition) and validate target engagement via Western blot or fluorescence polarization .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with FAAH’s catalytic triad (Ser241, Ser217, Gly239) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzodioxole-piperazine core in the binding pocket .
- Free energy calculations : Apply MM-GBSA to quantify contributions of hydrophobic (benzyloxy) and hydrogen-bonding (carbonyl) groups .
Q. How does the compound’s stability vary under physiological conditions, and how is this assessed?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours; monitor via HPLC for decomposition products (e.g., free benzoic acid) .
- Thermal stability : Store at 40°C/75% RH for 4 weeks; DSC/TGA analysis detects melting point shifts or weight loss indicative of degradation .
- Light exposure : UV-vis spectroscopy tracks absorbance changes (λ = 270 nm) under ICH Q1B photostability guidelines .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
